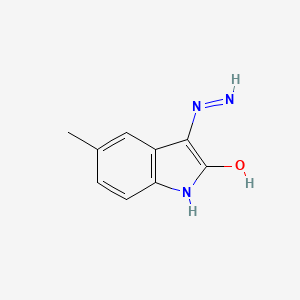

3-Hydrazono-5-methylindolin-2-one

Description

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-diazenyl-5-methyl-1H-indol-2-ol |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(12-10)9(13)11-7/h2-4,10-11,13H,1H3 |

InChI Key |

SMHFMKSRMQHUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N=N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazono-5-methylindolin-2-one typically involves the reaction of isatin derivatives with hydrazine or its derivatives. One common method includes the condensation of 5-methylisatin with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazono-5-methylindolin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups attached to the indole ring .

Scientific Research Applications

3-Hydrazono-5-methylindolin-2-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Research indicates its potential use in developing anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It can be used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 3-Hydrazono-5-methylindolin-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression. The compound can also induce apoptosis in cancer cells by activating specific pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Substituents at the 5-position of the indolinone ring and the hydrazone moiety significantly influence physicochemical properties. Key derivatives and their characteristics are summarized below:

Table 1: Physicochemical Properties of Selected Hydrazonoindolin-2-one Derivatives

Notes:

- Halogen substituents (Cl, Br, F) increase molecular weight and melting points due to enhanced van der Waals interactions .

- Thiazole and aryl groups on the hydrazone moiety contribute to higher thermal stability (>300°C) .

- Methyl groups (e.g., 5-methyl) reduce molecular weight and may improve solubility in organic solvents .

Spectroscopic and Computational Insights

- IR spectra : C=O stretches (1680–1725 cm⁻¹) and C=N vibrations (1590–1620 cm⁻¹) are consistent across derivatives .

- NMR shifts : Aromatic protons in 5-chloro derivatives appear downfield (δ 7.5–8.3 ppm) compared to methyl analogs (δ 6.8–7.5 ppm) .

- Docking studies: 5-Chloro-3-(2,4-dinitrophenyl)hydrazonoindolin-2-one binds strongly to SARS-CoV-2 Mpro (binding energy: -9.2 kcal/mol) via hydrogen bonds with His41 and Cys145 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.